Benzyl (4-methoxyphenyl)carbamate

Description

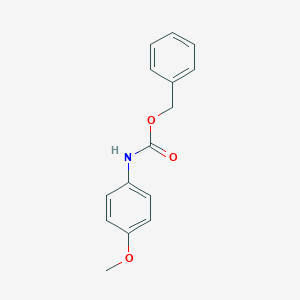

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(4-methoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-18-14-9-7-13(8-10-14)16-15(17)19-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFWYDWMSROEDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl 4 Methoxyphenyl Carbamate and Its Congeners

Direct Synthetic Routes to Benzyl (B1604629) (4-methoxyphenyl)carbamate

The direct formation of the carbamate (B1207046) linkage in Benzyl (4-methoxyphenyl)carbamate involves the strategic combination of a benzyl-containing electrophile and a 4-methoxyphenylamine-derived nucleophile, or vice-versa. Several classical and modern organic synthesis techniques have been adapted for this purpose.

Multi-component Reactions Facilitating Carbamate Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov While a specific MCR for this compound is not prominently documented, the principles of MCRs, such as the Ugi and Passerini reactions, can be conceptually applied to the synthesis of carbamate-containing structures. nih.govmdpi.com

The Ugi four-component reaction (U-4CR), for instance, typically combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. mdpi.com A variation of this reaction could theoretically be designed to yield a carbamate. For example, using a carbonic acid monoester as the acidic component in an Ugi-type reaction could lead to the formation of a carbamate linkage. These reactions are prized for their atom economy and ability to generate molecular diversity from simple starting materials. nih.gov

Phosgene-Derived and Phosgene-Substitute Approaches in Carbamate Synthesis

Historically, the synthesis of carbamates often involved the use of phosgene (B1210022) (COCl₂) and its derivatives, such as benzyl chloroformate. uantwerpen.be The reaction of benzyl chloroformate with p-anisidine (B42471) would be a direct and traditional method for synthesizing this compound. However, the extreme toxicity of phosgene has driven the development of safer, phosgene-free alternatives. uantwerpen.begoogle.com

Several greener substitutes for phosgene have emerged. uantwerpen.be These include:

1,1'-Carbonyldiimidazole (CDI): This solid reagent reacts smoothly with an alcohol (like benzyl alcohol) to form an activated imidazolide (B1226674) intermediate, which then reacts with an amine (like p-anisidine) to yield the desired carbamate under mild conditions. researchgate.net

Carbon Dioxide (CO₂): As a renewable and non-toxic C1 source, CO₂ has been utilized in carbamate synthesis. google.comorganic-chemistry.org One approach involves the reaction of amines, CO₂, and alkyl halides in the presence of a base like cesium carbonate. google.comorganic-chemistry.org

Organic Carbonates: Dimethyl carbonate (DMC) is a biodegradable and less toxic alternative that can react with amines to form carbamates, often requiring a catalyst. uantwerpen.be

Urea: Urea can serve as a carbonyl source in the synthesis of N-substituted carbamates from amines and alcohols, representing a feasible phosgene-free industrial route. researchgate.net

These methods avoid the hazards of phosgene while providing effective pathways to carbamates. google.com

Nucleophilic Acylation Strategies for Carbamate Linkage Formation

Nucleophilic acylation is a fundamental strategy for forming the carbamate bond. The most direct application of this method for the target molecule involves the reaction of p-anisidine with an activated benzyl alcohol derivative.

The classic approach utilizes benzyl chloroformate , which is itself prepared from benzyl alcohol and phosgene. uantwerpen.bewikipedia.org The nitrogen atom of p-anisidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate, leading to the displacement of the chloride leaving group and formation of this compound. Studies on the solvolysis of benzyl chloroformate indicate that the reaction mechanism can shift between an associative pathway and an ionization pathway depending on the solvent's properties. nih.gov

Another strategy involves the Curtius rearrangement , where a carboxylic acid is converted into an isocyanate intermediate via an acyl azide. This isocyanate can then be trapped by an alcohol to form the carbamate. beilstein-journals.org For the synthesis of a congener, a substituted benzoic acid could be subjected to a Curtius rearrangement, and the resulting isocyanate trapped with benzyl alcohol to yield the corresponding benzyl carbamate. beilstein-journals.org

Palladium-Catalyzed and Nickel-Catalyzed N-Arylation of Carbamates

An alternative synthetic logic involves forming the C-N bond between the aryl group (4-methoxyphenyl) and the carbamate nitrogen. This is typically achieved through transition metal-catalyzed cross-coupling reactions, with palladium and nickel being the most prominent catalysts. This approach starts with a pre-formed carbamate, such as benzyl carbamate, and couples it with an aryl halide.

Palladium-catalyzed N-arylation, often referred to as the Buchwald-Hartwig amination, is a powerful tool for forming C-N bonds. acs.orgnih.govresearchgate.net An efficient synthesis of N-aryl carbamates has been developed through the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) in the presence of an alcohol. organic-chemistry.orgmit.edunih.gov In this one-pot procedure, an aryl isocyanate is generated in situ and subsequently trapped by the alcohol to afford the N-aryl carbamate. mit.edu This method provides access to a wide range of carbamate products. organic-chemistry.orgacs.org

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for many cross-coupling reactions. nih.govescholarship.org Nickel catalysts have shown improved activity for certain substrates, including aryl carbamates. nih.gov Facile nickel-catalyzed amination of aryl carbamates and sulfamates has been achieved using air-stable Ni(II) precatalysts in conjunction with a mild reducing agent. nih.gov

Photosensitized Nickel Catalysis for N-Arylation

A significant advancement in this field is the development of photosensitized nickel catalysis for the N-arylation of carbamates. acs.orgorganic-chemistry.orgfigshare.com This methodology utilizes visible light and a photoredox catalyst, typically an iridium complex, in conjunction with a nickel catalyst. acs.orgorganic-chemistry.org The reaction proceeds at room temperature under exceptionally mild conditions and offers a scalable and user-friendly alternative to traditional palladium-catalyzed methods. organic-chemistry.org

The proposed mechanism involves the oxidative addition of an aryl halide to a Ni(0) species, followed by ligand exchange with the carbamate. acs.orgorganic-chemistry.org Simultaneously, the photocatalyst absorbs light and enters an excited state, which then facilitates the reductive elimination step to form the N-aryl carbamate product and regenerate the Ni(0) catalyst. acs.orgorganic-chemistry.org This dual catalytic cycle has been successfully applied to a broad range of aryl and heteroaryl electrophiles, achieving excellent yields. organic-chemistry.org

Comparative Analysis of Catalytic Systems in Carbamate Synthesis

Both palladium and nickel catalysts are highly effective for N-arylation reactions to produce carbamates, but they possess distinct characteristics that make them suitable for different applications.

| Feature | Palladium Catalysis (Buchwald-Hartwig) | Nickel Catalysis | Photosensitized Nickel Catalysis |

| Cost | Higher cost precious metal | Lower cost, earth-abundant metal nih.gov | Lower cost metal catalyst |

| Reaction Conditions | Often requires elevated temperatures | Can require higher temperatures and catalyst loadings | Room temperature, mild conditions organic-chemistry.org |

| Redox Chemistry | Primarily involves Pd(0)/Pd(II) cycles | Can access Ni(I) and Ni(III) states, enabling different reaction pathways nih.govescholarship.org | Involves Ni(0)/Ni(II) cycle facilitated by photoredox catalyst acs.orgorganic-chemistry.org |

| Substrate Scope | Very broad, well-established | Can be more effective for challenging substrates like aryl carbamates and chlorides nih.govescholarship.org | Broad scope including various aryl and heteroaryl halides organic-chemistry.org |

| Operational Simplicity | Well-defined, often air-stable precatalysts available | Traditional Ni(0) precatalysts are often air-sensitive; newer air-stable Ni(II) precatalysts are available nih.gov | User-friendly, uses visible light, scalable organic-chemistry.org |

| Key Advantage | High reliability and predictability | Low cost and unique reactivity for specific transformations nih.gov | Extremely mild conditions, environmentally friendly (uses light energy) organic-chemistry.org |

Microwave-Assisted Synthetic Protocols for Carbamate Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in chemical synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity of the final compounds. sciforum.net The application of microwave irradiation in the synthesis of carbamate derivatives offers a significant improvement over conventional heating methods. rasayanjournal.co.in

The fundamental advantage of microwave heating lies in its mechanism, which involves direct heating of the reactant molecules through dielectric loss, resulting in a rapid and uniform temperature increase throughout the reaction mixture. sciforum.net This efficient energy transfer can accelerate reaction rates, often by orders of magnitude, and can enable reactions to occur at lower bulk temperatures than those required by conventional heating. asianpubs.org

For the synthesis of N-aryl carbamates, microwave irradiation can be effectively employed in reactions such as the coupling of anilines with chloroformates. While a specific protocol for the microwave-assisted synthesis of this compound is not extensively detailed in the reviewed literature, the general principles can be applied. A plausible approach would involve the reaction of 4-methoxyaniline with benzyl chloroformate under microwave irradiation, potentially in the presence of a base to neutralize the HCl byproduct.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Generic Carbamate Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours | A few minutes |

| Energy Consumption | High | Low |

| Product Yield | Moderate to Good | Good to Excellent |

| Solvent Usage | Often requires high-boiling solvents | Can be performed with less solvent or in solvent-free conditions |

| Side Reactions | More prevalent | Often reduced |

This table provides a generalized comparison based on typical outcomes in organic synthesis.

Research on the microwave-assisted acetylation of p-anisidine, a structurally related precursor, demonstrated a significant reduction in reaction time from hours to minutes, achieving a 98% conversion. researchgate.net This suggests that similar enhancements could be expected for the synthesis of this compound.

Solvent-Free Synthetic Methodologies

The development of solvent-free synthetic methods is a key area of green chemistry, aiming to reduce the environmental impact of chemical processes by eliminating the use of volatile and often toxic organic solvents. cmu.edu For the synthesis of carbamates, several solvent-free approaches have been explored, often involving the use of solid supports or grinding techniques.

One notable solvent-free method for the synthesis of carbamates involves the reaction of amines and chloroformates in the absence of a solvent. This can be particularly effective for solid-state reactions. While a specific solvent-free protocol for this compound is not explicitly described in the available literature, the reaction between 4-methoxyaniline (a solid) and benzyl chloroformate (a liquid) could potentially be carried out under solvent-free conditions, possibly with the addition of a solid base to facilitate the reaction.

Another green approach involves the Hofmann rearrangement of amides to isocyanates, which can then be trapped by alcohols to form carbamates. This has been achieved in a one-pot, two-step process using oxone and potassium chloride, representing a greener alternative to traditional methods. nih.gov

Table 2: Examples of Solvent-Free Carbamate Synthesis Approaches

| Reactants | Reagents/Conditions | Product Type | Reference |

| Amides, Alcohols | Oxone, KCl, NaOH | N-Aryl and O-Alkyl Carbamates | nih.gov |

| Benzotriazole, Benzyl Chloride | K2CO3, Phase Transfer Catalyst, Microwave | N-Benzyl Benzotriazoles | asianpubs.org |

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is a critical step in developing any synthetic protocol to maximize product yield and purity while minimizing reaction time and energy consumption. For the synthesis of this compound and its congeners, key parameters to consider include the choice of reactants, catalyst, solvent (if any), temperature, and reaction time.

In the context of microwave-assisted synthesis, the optimization would focus on parameters such as microwave power and irradiation time. A study on the microwave-assisted acetylation of p-anisidine found that both reaction time and microwave power significantly influenced the conversion to the desired product. researchgate.net Higher microwave power generally led to faster reaction rates, but an optimal balance was necessary to avoid decomposition.

For solvent-free reactions, the efficiency of mixing and the choice of any solid support or catalyst are crucial. The particle size of solid reactants can also play a significant role in the reaction kinetics.

The synthesis of benzyl carbamates can be optimized by carefully controlling the reaction conditions. For instance, in the reaction of anilines with benzyl chloroformate, the electronic nature of substituents on the aniline (B41778) can influence the product distribution between the desired carbamate (CBZ product) and an N-benzylated byproduct. furman.edu Electron-donating groups, such as the methoxy (B1213986) group in 4-methoxyaniline, tend to favor the formation of the carbamate. furman.edu

Table 3: Key Parameters for Optimization of this compound Synthesis

| Parameter | Influence on Reaction | Potential Optimization Strategy |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to side products. | Screen a range of temperatures to find the optimal balance between reaction rate and yield. |

| Base | Neutralizes acidic byproducts and can influence nucleophilicity of the amine. | Test various organic and inorganic bases (e.g., pyridine, triethylamine, K2CO3) to identify the most effective one. |

| Reactant Stoichiometry | The molar ratio of aniline to chloroformate can impact conversion and byproduct formation. | Vary the molar ratios to determine the optimal stoichiometry for maximizing the yield of the desired carbamate. |

| Microwave Power (for MAOS) | Influences the rate of heating and the overall reaction time. | Investigate different power settings to achieve rapid and efficient conversion without causing degradation. |

| Catalyst (if applicable) | Can accelerate the reaction and improve selectivity. | Screen different catalysts, such as Lewis acids or phase transfer catalysts, to enhance reaction efficiency. |

By systematically optimizing these parameters, it is possible to develop a high-yielding and efficient synthesis of this compound.

Mechanistic Elucidation of Benzyl 4 Methoxyphenyl Carbamate Transformations

Detailed Reaction Mechanisms of Carbamate (B1207046) Formation and Cleavage

The synthesis and breakdown of carbamates, including benzyl (B1604629) (4-methoxyphenyl)carbamate, can proceed through several mechanistic pathways. The formation of carbamates often involves the reaction of an alcohol with an isocyanate, or the reaction of an amine with a chloroformate or carbonate. nih.govresearchgate.net Cleavage, conversely, can be initiated by various reagents and conditions, leading to the release of the constituent alcohol and amine (or its derivatives). youtube.com

A common route for carbamate synthesis involves the reaction of an amine with carbon dioxide to form a carbamate anion, which then reacts with an electrophile. nih.gov However, the nucleophilicity of the carbamate anion is often lower than that of the starting amine, which can lead to selectivity challenges. nih.gov

The cleavage of carbamates is a critical process, particularly in the context of protecting group chemistry. The stability of the carbamate bond is highly dependent on the nature of the substituents on both the nitrogen and oxygen atoms.

Base-mediated decarbamoylation is a common strategy for the cleavage of carbamates. The mechanism often involves the deprotonation of the carbamate nitrogen, followed by elimination. For instance, the base-induced reaction of certain acrylonitriles with benzyl carbamate has been proposed to proceed via decarbamoylation, releasing a benzyloxy anion that acts as a nucleophile in the subsequent reaction steps. acs.org

The strength and type of base can significantly influence the reaction pathway and efficiency. For example, sodium hydride (NaH) has been used to effect the decarbamoylation of benzyl carbamate. acs.org In other systems, the use of sodium metal stabilized in silica (B1680970) gel has been reported as an effective reagent for the decarbamoylation of primary carbamates to their corresponding alcohols or phenols under mild conditions. researchgate.net This method is notable for its milder reaction conditions compared to other reported methods. researchgate.net

The decarbamoylation of acetylcholinesterase, an enzyme, illustrates how the structure of the carbamoyl (B1232498) group affects cleavage rates. As the alkyl substituents on the carbamoyl nitrogen increase in size, the rate of decarbamoylation decreases significantly. nih.gov This is attributed to distortion of the enzyme's active site. nih.gov

Intramolecular rearrangements of carbamates can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. One such example is the 1,2-carbamoyl migration observed in enantio-enriched α-lithioalkyl carbamates. This rearrangement proceeds with complete retention of configuration at the carbon atom bearing the lithium, suggesting an addition-elimination mechanism. oup.com

Another type of intramolecular rearrangement is the intramolecular photoacylation of carbamates. acs.org Irradiation of certain carbamates can lead to cyclization, forming new heterocyclic ring systems. This reaction is believed to proceed through an excited state where the aromatic system is activated towards intramolecular acylation. acs.org

Furthermore, the deprotonation of O-benzyl carbamates bearing an N-aryl substituent can lead to an intramolecular SNAr reaction. nih.gov This results in an aryl migration and C-arylation of the carbamate alpha to the oxygen atom, with stereochemical inversion. nih.gov In situ IR spectroscopy and DFT calculations have been employed to probe the mechanism of this lithium-choreographed rearrangement, identifying several intermediates along the pathway. nih.gov

Kinetic and Thermodynamic Studies of Carbamate Reactivity

Kinetic and thermodynamic studies are crucial for understanding the rates and equilibria of carbamate reactions. The rate of carbamate formation from amines and carbon dioxide is dependent on the basicity of the amine. researchgate.net For weakly basic amines, the rate-limiting step is often the formation or cleavage of the carbon-nitrogen bond. researchgate.net For more basic amines, proton transfer may become the rate-limiting step. researchgate.net

The Brønsted relationship can be applied to correlate the rate constants for carbamate formation with the pKa of the amine. researchgate.net For the reaction of amines with carbon dioxide, the rate law can include terms for both uncatalyzed and hydroxide-catalyzed pathways. researchgate.net

Thermodynamic parameters, such as reaction enthalpies and equilibrium constants, have been investigated for the carbonation of amines in aqueous solutions. mdpi.com These studies are particularly relevant for applications like carbon dioxide capture. mdpi.com Computational studies have also been employed to investigate the thermodynamic and kinetic features of carbamate synthesis, for example, in the Kukhtin–Ramirez reaction. rsc.org These studies have highlighted the importance of factors like steric repulsion and nucleophilicity in determining reaction kinetics. rsc.org

The table below presents a summary of kinetic data for carbamate formation from various amines and carbon dioxide.

| Amine Type | Rate Constant (kamine) Relationship | Rate-Limiting Step (Weakly Basic Amines) | Rate-Limiting Step (Strongly Basic Amines) |

| Primary and Secondary Amines | log kamine (M⁻¹ sec⁻¹) = 0.43 pK + Y | C-N bond formation/cleavage | Proton transfer |

| Hydrazine and Hydroxylamine Derivatives | log kamine (M⁻¹ sec⁻¹) = 0.48 pK + Y | C-N bond formation/cleavage | Proton transfer |

This table is based on data for the uncatalyzed reaction of amines with carbon dioxide at 10°C. researchgate.net

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are key to elucidating reaction mechanisms. In the synthesis of 4,4′-methylenedimethyldiphenylcarbamate, intermediate and by-products were isolated and identified to better understand the reaction mechanism and improve product yield. researchgate.net

In some carbamate formation reactions, a zwitterionic intermediate is proposed. researchgate.net This zwitterion is formed by the nucleophilic attack of the amine nitrogen on the carbon of carbon dioxide. researchgate.net However, for the reaction of CO2 with some alkanolamines, ab initio calculations suggest that a single-step, third-order reaction is more likely than a mechanism involving a zwitterion with a significant lifetime. researchgate.net

In situ IR spectroscopy has proven valuable in identifying intermediates in carbamate rearrangements. nih.gov For the lithium-mediated aryl migration of O-benzyl carbamates, this technique revealed the presence of a "pre-lithiation complex," the deprotonated carbamate, the rearranged anion, and the final arylated carbamate. nih.gov

Computational methods are also instrumental in identifying and characterizing intermediates. mdpi.com For the Pd-catalyzed synthesis of a carbamate, DFT calculations helped to propose a detailed mechanistic pathway involving various intermediate species. mdpi.com

Deuterium (B1214612) Labeling Experiments for Mechanistic Probing

Deuterium labeling is a powerful technique for probing reaction mechanisms by tracing the fate of hydrogen atoms. researchgate.net In the context of carbamate chemistry, deuterium labeling can help to determine whether a particular C-H bond is broken in the rate-determining step of a reaction. A significant kinetic isotope effect (KIE), where the rate of the reaction is slower with deuterium than with protium, indicates that the C-H bond is indeed broken in the rate-limiting step.

For example, solvent deuterium isotope effects have been used to study the decarbamoylation of acetylcholinesterase. nih.gov A decrease in the isotope effect from 2.8 for N-monomethylcarbamoyl AChE to 1.1 for N,N-diethylcarbamoyl AChE suggested a shift in the rate-limiting step from general acid-base catalysis to a conformational change in the enzyme's active site. nih.gov

Deuterium labeling experiments can also be used to probe the source of hydrogen atoms in a reaction product. researchgate.net For instance, by using a deuterated solvent or reagent, one can determine if the solvent or reagent is the source of a particular proton in the final product. researchgate.netresearchgate.net

The table below summarizes the application of deuterium labeling in mechanistic studies.

| Experiment Type | Information Gained | Example Application |

| Kinetic Isotope Effect (KIE) | Determines if a C-H bond is broken in the rate-determining step. | Studying the decarbamoylation of acetylcholinesterase. nih.gov |

| Isotopic Labeling | Traces the origin of hydrogen atoms in the product. | Investigating the mechanism of electrochemically driven synthesis of diol derivatives. researchgate.net |

Computational Approaches to Reaction Mechanism Prediction

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating reaction mechanisms at the molecular level. researchgate.netmdpi.com These methods can be used to calculate the energies of reactants, products, transition states, and intermediates, providing a detailed picture of the reaction pathway. researchgate.net

For the formation of carbamates from CO2 and alkanolamines, ab initio calculations have been used to suggest that a single-step, third-order reaction is the most likely mechanism. researchgate.net Computational studies have also been employed to investigate the Pd-catalyzed formation of a carbamate, helping to identify key intermediates and evaluate the thermodynamic and kinetic feasibility of different mechanistic pathways. mdpi.com

In the study of intramolecular arylations of carbamate-stabilized carbanions, DFT calculations complemented in situ IR studies by predicting the movement of the lithium cation and identifying the lowest-energy transition structure. nih.gov These calculations also supported the experimental finding that a dearomatized intermediate was not formed. nih.gov

Computational approaches can also be used to study the binding of carbamates to biological targets. For instance, molecular dynamics simulations and alchemical free energy calculations have been used to investigate the stability and binding of carbamate adducts to the GluR2 receptor. nih.govacs.org

The following table highlights the utility of computational methods in mechanistic studies.

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Predicting reaction pathways for carbamate formation. researchgate.netmdpi.com | Identification of intermediates, transition states, and overall reaction energetics. |

| Ab initio calculations | Investigating the mechanism of CO2 capture by amines. researchgate.netresearchgate.net | Determining the most probable reaction order and the likelihood of zwitterionic intermediates. |

| Molecular Dynamics (MD) Simulations | Studying the binding of carbamates to receptors. nih.govacs.org | Assessing the stability of ligand-receptor complexes. |

| Alchemical Free Energy Calculations | Comparing the binding affinities of different ligands. nih.govacs.org | Quantifying the relative binding free energies of carbamate adducts. |

Advanced Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. Through the analysis of ¹H and ¹³C NMR spectra, a complete structural map of Benzyl (B1604629) (4-methoxyphenyl)carbamate can be assembled.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in the molecule. The expected signals for Benzyl (4-methoxyphenyl)carbamate are detailed below. The chemical shifts (δ) are reported in parts per million (ppm) and are predicted based on the analysis of structurally related compounds such as benzyl carbamate (B1207046) and 4-methoxyphenyl (B3050149) carbamate.

The spectrum is characterized by distinct regions corresponding to the aromatic protons of the benzyl and 4-methoxyphenyl groups, the benzylic methylene (B1212753) protons, the methoxy (B1213986) protons, and the amine proton. The two aromatic systems are expected to show characteristic splitting patterns. The 4-methoxyphenyl group, being para-substituted, should exhibit a pair of doublets (an AA'BB' system). The unsubstituted phenyl ring of the benzyl group will show more complex multiplets. A broad singlet for the N-H proton is also anticipated, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.40-7.30 | Multiplet | 5H | Phenyl group protons (C₆H₅) |

| ~7.25 | Doublet | 2H | Aromatic protons ortho to NH |

| ~6.85 | Doublet | 2H | Aromatic protons ortho to OCH₃ |

| ~6.70 | Broad Singlet | 1H | N-H proton |

| ~5.20 | Singlet | 2H | Benzylic protons (OCH₂) |

Note: Data is predicted based on analogous structures.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound is expected to show signals for the carbamate carbonyl carbon, the aromatic carbons, the benzylic carbon, and the methoxy carbon. The carbonyl carbon is typically observed in the downfield region around 153-155 ppm. The aromatic region will show multiple signals, with the carbon attached to the methoxy group being the most shielded (lowest ppm) among the ring carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~156.0 | C=O (Carbamate) |

| ~154.0 | Aromatic C-OCH₃ |

| ~136.5 | Aromatic C-CH₂ (ipso-carbon) |

| ~131.0 | Aromatic C-NH (ipso-carbon) |

| ~128.8 | Phenyl C-ortho/C-meta |

| ~128.4 | Phenyl C-para |

| ~122.0 | Aromatic CH (ortho to NH) |

| ~114.5 | Aromatic CH (ortho to OCH₃) |

| ~67.0 | O-CH₂ (Benzylic) |

Note: Data is predicted based on analogous structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the key functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is predicted to display characteristic absorption bands confirming the presence of the N-H, C=O, and C-O bonds of the carbamate linkage, as well as the aromatic C-H and C=C bonds. rsc.org

Table 3: Principal IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3310 | N-H Stretch | Amine (Carbamate) |

| 3100-3000 | C-H Stretch | Aromatic |

| ~1710 | C=O Stretch | Carbonyl (Carbamate) |

| ~1510 | C=C Stretch | Aromatic Ring |

| ~1240 | Asymmetric C-O-C Stretch | Aryl Ether |

Note: Frequencies are based on data from structurally similar compounds. rsc.org

The presence of a sharp band around 3310 cm⁻¹ is indicative of the N-H stretching vibration. A strong, prominent peak around 1710 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carbamate group. The bands in the 1240-1050 cm⁻¹ region are characteristic of the C-O stretching vibrations within the ether and carbamate functionalities.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with extremely high accuracy. For this compound, with the molecular formula C₁₅H₁₅NO₃, the theoretical exact mass can be calculated. nih.gov

The calculated monoisotopic mass is 257.10519334 Da . nih.gov

An experimental HRMS analysis would be expected to yield a mass value that matches this theoretical value to within a few parts per million (ppm), thereby unequivocally confirming the molecular formula of the compound.

Computational Chemistry: Density Functional Theory (DFT) Applications

Computational methods, particularly Density Functional Theory (DFT), provide deep insights into the molecular structure, stability, and electronic properties that are not directly accessible through experimental techniques alone.

The application of DFT allows for the theoretical modeling of this compound to determine its most stable three-dimensional structure. A geometry optimization calculation, typically using a functional such as B3LYP with a basis set like 6-31G(d,p), would be performed to locate the lowest energy conformer.

This analysis focuses on several key structural parameters:

Rotational Isomers (Rotamers): The molecule possesses rotational freedom around the N-C(aryl) and O-C(benzyl) single bonds. Computational analysis can map the potential energy surface associated with the rotation around these bonds to identify the most stable rotational isomers. The analysis would reveal the preferred orientation of the 4-methoxyphenyl and benzyl groups relative to the central carbamate plane.

Cis/Trans Amide Conformation: The amide bond within the carbamate can theoretically exist in both cis and trans configurations. While the trans conformation is generally favored in acyclic systems due to lower steric hindrance, DFT studies on other carbamates have explored the energetic accessibility of the cis state, which can be surprisingly stable in certain environments. chemrxiv.orgnih.gov

By combining these computational insights with experimental spectroscopic data, a complete and robust characterization of this compound can be achieved.

Electronic Structure and Molecular Orbital Studies (e.g., HOMO-LUMO)

The electronic structure and reactivity of a molecule can be effectively understood by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals play a crucial role in chemical reactions, as the HOMO acts as an electron donor and the LUMO acts as an electron acceptor.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for modeling the electronic properties of molecules. For a compound like this compound, a DFT study, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be used to calculate the energies of the HOMO and LUMO.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. This indicates that the molecule is more polarizable and prone to engage in chemical reactions.

For this compound, the HOMO is expected to be localized on the electron-rich methoxyphenylamine moiety, due to the electron-donating nature of the methoxy and amino groups. Conversely, the LUMO is likely to be distributed over the benzyl and carbamate portions of the molecule, which are more electron-accepting. The precise distribution and energies of these orbitals would be visualized through molecular orbital diagrams generated from the computational calculations.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further characterize the molecule's electronic properties. These are summarized in the table below:

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's electrophilic character. |

These theoretical calculations would provide a comprehensive understanding of the electronic behavior and reactivity of this compound.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry also allows for the theoretical prediction of various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. DFT calculations are commonly used to predict vibrational (infrared) and nuclear magnetic resonance (NMR) spectra.

For this compound, theoretical vibrational frequencies would be calculated to predict its infrared (IR) spectrum. These calculations would identify the characteristic vibrational modes of the molecule's functional groups, such as the N-H stretch, C=O stretch of the carbamate group, C-O stretches, and the aromatic C-H and C=C vibrations of the phenyl rings.

Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations would predict the chemical shifts of the various hydrogen and carbon atoms in the molecule, providing a theoretical NMR spectrum that can be correlated with experimental findings to aid in spectral assignment and structural confirmation.

While specific theoretical data for this compound is not available, the methodologies are well-established and have been applied to numerous similar organic compounds, providing reliable predictions of their spectroscopic and electronic properties.

Application As an Amine Protecting Group in Orthogonal Synthesis

Benzyl (B1604629) Carbamate (B1207046) (Cbz) as a Versatile Protecting Group for Amines and Amino Acids

The benzyloxycarbonyl (Cbz or Z) group, first introduced by Leonidas Zervas and Max Bergmann, revolutionized peptide chemistry by providing a reliable method for the temporary protection of amine groups. total-synthesis.com This allows for the controlled formation of peptide bonds without unintended side reactions. total-synthesis.comspectrumchemical.com The Cbz group is typically introduced by reacting an amine with benzyl chloroformate under basic conditions. total-synthesis.comresearchgate.net

The versatility of the Cbz group stems from its stability under a wide range of conditions, including those that are basic and most aqueous acidic environments. total-synthesis.comresearchgate.net This stability makes it compatible with many other protecting groups used in organic synthesis, a key feature for orthogonal strategies. total-synthesis.commasterorganicchemistry.com The Cbz group effectively renders the amine nucleophilicity inert, preventing it from participating in unwanted reactions while other transformations are carried out on the molecule. total-synthesis.com

| Property | Description |

| Abbreviation | Cbz, Z |

| Chemical Nature | Benzyloxycarbonyl |

| Function | Protects amines as carbamates |

| Stability | Stable to basic and most acidic conditions |

| Compatibility | Orthogonal to many other protecting groups like Boc and Fmoc |

Selective Deprotection Strategies for Benzyl (4-methoxyphenyl)carbamate

The utility of a protecting group is defined not only by its stability but also by the ease and selectivity of its removal. This compound, and Cbz groups in general, offer several deprotection pathways.

The most common and mild method for the cleavage of the Cbz group is catalytic hydrogenolysis. total-synthesis.comwikipedia.org This reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen gas (H₂). pearson.comscientificupdate.com The process cleaves the benzylic carbon-oxygen bond, releasing the free amine and toluene (B28343) as a byproduct. total-synthesis.compearson.com This method is highly efficient and clean, often proceeding rapidly under mild conditions. total-synthesis.com

General Reaction for Hydrogenolysis of Cbz Group: R-NH-Cbz + H₂ (with Pd/C catalyst) → R-NH₂ + Toluene + CO₂

Transfer hydrogenation, using hydrogen donors like formic acid or triethylsilane, can also be employed as an alternative to molecular hydrogen. total-synthesis.comnih.gov

While generally stable to acid, the Cbz group can be cleaved under harsh acidic conditions, such as with strong acids like HBr or excess HCl. total-synthesis.com This cleavage typically proceeds via an Sₙ2 mechanism, where a nucleophile attacks the benzylic carbon, facilitated by protonation of the carbamate oxygen. total-synthesis.com The use of Lewis acids like trimethylsilyl (B98337) iodide (TMSI) also provides a non-reductive method for Cbz deprotection. researchgate.netacs.org

The presence of the electron-donating methoxy (B1213986) group on the phenyl ring of this compound can influence its lability towards acid cleavage compared to the standard Cbz group. Generally, electron-donating groups can stabilize the benzylic carbocation intermediate, potentially facilitating acid-mediated cleavage under milder conditions than those required for the unsubstituted Cbz group. nih.govpsu.edu

Orthogonal protection is a powerful strategy in multi-step synthesis that allows for the selective removal of one protecting group in the presence of others. numberanalytics.comfiveable.me The Cbz group is a cornerstone of this strategy due to its unique deprotection conditions. masterorganicchemistry.com For instance, in a molecule containing both a Boc-protected amine and a Cbz-protected amine, the Boc group can be selectively removed with acid, leaving the Cbz group intact. masterorganicchemistry.com Conversely, the Cbz group can be cleaved by hydrogenolysis without affecting the Boc group. masterorganicchemistry.comnumberanalytics.com

This orthogonality is crucial in complex syntheses, such as in peptide synthesis where different amino acid residues need to be manipulated independently. wikipedia.orgfiveable.me The ability to selectively deprotect one amine over another allows for precise control over the sequence of bond formation. numberanalytics.com

| Protecting Group | Deprotection Condition |

| Boc (tert-butyloxycarbonyl) | Strong Acid (e.g., TFA) masterorganicchemistry.comlibretexts.org |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) masterorganicchemistry.comwikipedia.org |

| Cbz (benzyloxycarbonyl) | Hydrogenolysis total-synthesis.comwikipedia.org |

| Alloc (allyloxycarbonyl) | Pd(0)-catalyzed hydrogenolysis acs.orgnih.gov |

Integration of this compound into Complex Synthetic Pathways

The unique properties of this compound allow for its seamless integration into intricate synthetic routes. For example, in the synthesis of a complex natural product with multiple amine and hydroxyl groups, different protecting groups can be employed for each functional group.

Consider a synthetic intermediate bearing a this compound-protected amine, a Boc-protected amine, and a silyl-protected alcohol. The synthetic chemist can selectively deprotect the Boc group with acid to perform a reaction at that specific amine, leaving the other two protecting groups untouched. Subsequently, the silyl (B83357) ether can be removed with a fluoride (B91410) source. Finally, the this compound can be cleaved via hydrogenolysis to reveal the last amine functionality. This stepwise deprotection, guided by the principles of orthogonality, enables the construction of highly complex molecules with precision.

The choice of this compound over the standard Cbz group might be strategic in cases where fine-tuning of reactivity is needed. The electronic properties imparted by the 4-methoxy substituent can influence reaction rates and selectivity in certain transformations, offering an additional layer of control in a complex synthetic design.

Chemical Transformations and Derivatization Strategies

Synthesis of Analogues and Derivatives Bearing the (4-methoxyphenyl)carbamate Moiety

The synthesis of analogues based on the benzyl (B1604629) (4-methoxyphenyl)carbamate scaffold allows for systematic investigation into structure-activity relationships. Modifications can be strategically introduced to either the benzyl ester portion or the N-aryl ring, enabling fine-tuning of the molecule's electronic and steric properties.

The benzyl ester component of the carbamate (B1207046) can be readily modified by introducing substituents onto its aromatic ring. These modifications can influence the compound's stability and reactivity. For instance, studies on the methanolysis of substituted benzyl N-phenylcarbamates have shown that the reaction mechanism can be dependent on the nature of the substituent on the benzyl ring. arkat-usa.org Carbamates with a 4-chloro substituent in the benzyl moiety were found to be relatively stable and did not undergo methanolysis under conditions where analogues with an acetoxy group did. arkat-usa.org The presence of an acetoxy group at the 4-position of the benzylic moiety can facilitate a 1,6-elimination mechanism. arkat-usa.org

The 4-methoxybenzyl (PMB) ester is a notable variation used as a "workhorse" protecting group for carboxylates in organic synthesis due to its stability and the multiple orthogonal methods available for its removal, including hydrogenation and oxidation. nih.gov This highlights the utility of methoxy-substituted benzyl groups in chemical synthesis.

A variety of substituted benzyl N-phenylcarbamates have been synthesized to study their properties, demonstrating the feasibility of modifying this part of the molecule.

Table 1: Examples of Synthesized Analogues with Modifications on the Benzyl Moiety This table is interactive and can be sorted by clicking on the headers.

| Compound Name | Modification on Benzyl Ring | Reported Yield (%) | Reported Melting Point (°C) | Reference |

|---|---|---|---|---|

| 4-(4-Methoxyphenylcarbamoyloxymethyl)phenyl acetate | 4-acetoxy | 60 | 129-131 | arkat-usa.org |

| 4-Chlorobenzyl N-(4-methoxyphenyl)carbamate | 4-chloro | - | - | arkat-usa.org |

| 4-Nitrobenzyl N-phenylcarbamate | 4-nitro | - | - | arkat-usa.org |

Altering the substituents on the N-(4-methoxyphenyl) ring directly impacts the electronic environment of the carbamate nitrogen. This can influence the molecule's reactivity and intermolecular interactions. For example, the synthesis of (Z)-N-carbamoyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide was achieved through the reaction of 5-(4-methoxyphenyl)furan-2,3-dione with urea, showcasing a transformation that builds upon the N-(4-methoxyphenyl) core. mdpi.com

Studies on substituent effects in related diaryl systems have shown a clear dependence of reaction pathways on the electronic nature of the substituents. Electron-withdrawing groups tend to increase the rate of certain reactions, while strong electron-donating groups can have the opposite effect. semanticscholar.org For instance, the presence of a nitro group on the N-phenyl ring of a carbamate was found to facilitate methanolysis compared to an unsubstituted analogue. arkat-usa.org

Ring Annulation and Cyclization Reactions Involving Carbamate Functionalities

The carbamate functional group is a key participant in various ring-forming reactions, known as annulations or cyclizations, which are processes that build a new ring onto a pre-existing molecular fragment. scripps.edursc.org These reactions are powerful tools for synthesizing complex heterocyclic structures.

One notable example is the aza-Wacker reaction, where substrates containing N-alkoxy carbamate "heads" and olefin "tails" can be cyclized to form 1,3-oxazinan-2-one (B31196) products. researchgate.net This oxidative cyclization is typically promoted by a palladium(II) catalyst in the presence of a copper(II) co-catalyst and oxygen. researchgate.net Another strategy involves the iodine-mediated carbamate annulation, which has been used for the synthesis of piperidines from hydroxy-substituted alkenylamines. nih.gov This protecting-group-free approach demonstrates the utility of carbamates in constructing nitrogen-containing heterocycles. nih.gov Mechanistic studies suggest that such cyclizations can proceed through different pathways, sometimes leading to the formation of five-membered pyrrolidine (B122466) or furan (B31954) rings instead of the expected six-membered piperidine (B6355638), depending on the structure of the starting material. nih.gov

Palladium-Catalyzed Coupling Reactions of Carbamate Derivatives

Palladium-catalyzed cross-coupling reactions are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org These reactions have been successfully applied to carbamate derivatives, providing efficient pathways to synthesize N-aryl carbamates and related structures. organic-chemistry.org The Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, is a particularly powerful tool for preparing aromatic amines and their derivatives from aryl halides. nih.gov

An efficient synthesis of various N-aryl carbamates has been developed by introducing alcohols into the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674). organic-chemistry.org This methodology is versatile and allows for the preparation of carbamates that serve as important protecting groups in organic synthesis. organic-chemistry.org The general mechanism for many of these cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation (in the case of Suzuki or Stille couplings), and reductive elimination. youtube.com The development of specialized phosphine (B1218219) ligands has been critical to the success and broad applicability of these reactions, including the N-arylation of primary and secondary amines. libretexts.orgnih.gov

Table 2: Overview of Relevant Palladium-Catalyzed Reactions This table is interactive and can be sorted by clicking on the headers.

| Reaction Name | Bond Formed | Key Reactants | Catalyst System | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | C(aryl)-N | Aryl halide, Amine/Carbamate | Palladium catalyst, Phosphine ligand, Base | libretexts.orgnih.gov |

| Suzuki Coupling | C(aryl)-C(aryl) | Aryl halide, Organoborane | Palladium catalyst, Base | youtube.com |

| Heck Reaction | C(alkenyl)-C(aryl) | Alkene, Aryl halide | Palladium catalyst, Base | youtube.com |

| N-Aryl Carbamate Synthesis | C(aryl)-N | Aryl chloride/triflate, Sodium cyanate, Alcohol | Palladium catalyst | organic-chemistry.org |

Stereoselective Transformations Yielding Chiral Carbamate Structures

The synthesis of single-enantiomer chiral compounds is a cornerstone of modern organic chemistry. Stereoselective transformations that introduce chirality into molecules containing a carbamate moiety are of significant interest. An example of such a process is the enantioselective synthesis of chiral amides through a carbene N-H insertion reaction, co-catalyzed by an achiral rhodium complex and a chiral squaramide. dntb.gov.ua This method allows for the N-alkylation of primary amides, which can be derived from carbamate precursors, to produce chiral products with high yield and excellent enantioselectivity. dntb.gov.ua

Another key strategy is the iodine-mediated carbamate annulation used in the synthesis of piperidine derivatives like 1-deoxygalactonojirimycin (DGJ) and 4-epi-fagomine from chiral starting materials such as D-galactose. nih.gov The inherent chirality of the starting material directs the stereochemical outcome of the cyclization, leading to the formation of specific stereoisomers of the final heterocyclic product. nih.gov The success and stereoselectivity of these reactions can, however, be highly dependent on the stereochemistry of the substrate. nih.gov

Structure Reactivity Relationships Srr of Benzyl 4 Methoxyphenyl Carbamate Derivatives

Influence of Substituents on Carbamate (B1207046) Stability and Reactivity Profiles

Electron-donating groups (EDGs) on the N-aryl ring, such as the existing 4-methoxy group, increase the electron density on the nitrogen atom. This enhances the resonance effect, strengthens the C-N bond, and generally increases the stability of the carbamate. nd.edu Conversely, introducing electron-withdrawing groups (EWGs) on the N-aryl ring would decrease the electron density on the nitrogen, weakening the C-N bond, attenuating the dipolar character of the carbamate's ground state, and thereby decreasing its stability and rotational barrier. nd.edu

The following table illustrates the general effect of substituents on the stability of the carbamate C-N bond, as measured by the Gibbs free energy of activation (ΔG‡) for bond rotation.

| Substituent on N-Aryl Ring | Electronic Effect | Effect on C-N Bond Rotation Barrier (ΔG‡) | Effect on Carbamate Stability |

|---|---|---|---|

| -OCH3 (like in the parent compound) | Electron-Donating | Increase | Increase |

| -CH3 | Electron-Donating | Increase | Increase |

| -H | Neutral | Reference | Reference |

| -Cl | Electron-Withdrawing | Decrease | Decrease |

| -NO2 | Strongly Electron-Withdrawing | Decrease | Decrease |

Electronic and Steric Effects on Reaction Pathways and Selectivity

Both electronic and steric factors inherent to the structure of Benzyl (B1604629) (4-methoxyphenyl)carbamate derivatives play a critical role in directing the pathways and determining the selectivity of their reactions. The carbamate moiety itself is bifunctional, possessing characteristics of both amides and esters, which predetermines its potential reactions. researchgate.netchemicke-listy.cz

Electronic Effects: The electronic nature of substituents significantly influences the reactivity of the carbamate carbonyl group.

N-Aryl Ring: Electron-withdrawing substituents on the N-phenyl ring decrease the nitrogen atom's basicity and its electron-donating resonance effect. nd.edu This increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. For instance, a derivative with a nitro group instead of a methoxy (B1213986) group would be expected to undergo hydrolysis or aminolysis more readily.

O-Benzyl Ring: Substituents on the benzyl group's phenyl ring primarily affect the stability of the leaving group (benzyloxy alkoxide/phenoxide). Electron-withdrawing groups would stabilize the corresponding leaving group, thus accelerating reactions that involve the cleavage of the C-O bond, such as hydrolysis.

Steric Effects: The spatial arrangement of atoms and groups within the molecule can hinder or facilitate reactions.

Steric Hindrance: An increase in steric hindrance around the nitrogen atom can lead to a reduction in carbamate stability. nih.gov For derivatives of Benzyl (4-methoxyphenyl)carbamate, bulky substituents placed at the ortho positions of either the N-phenyl or the O-benzyl ring could impede the approach of a nucleophile to the carbonyl carbon. This steric hindrance can also force the N-aryl ring to rotate out of co-planarity with the carbamate C-N bond, which attenuates the influence of resonance effects from the substituents. nd.edu

Conformational Preference: Carbamates can exist as syn and anti rotamers due to the restricted rotation around the C-N bond. nih.gov Steric interactions between the substituents can influence the equilibrium position between these conformers. acs.org For example, a repulsive interaction between the carbonyl oxygen and the face of the N-aryl ring can influence the syn/anti equilibrium. nd.edu The preferred conformation can, in turn, affect the molecule's reactivity by altering the accessibility of the reactive sites.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Carbamate Transformations

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical tools that correlate the chemical structure of a series of compounds with their reactivity. nih.govresearchgate.net These models are built by establishing a statistically significant relationship between molecular descriptors and a measured reactivity parameter, such as a reaction rate constant. researchgate.net For carbamate transformations, QSRR can be a powerful predictive tool.

The development of a QSRR model for this compound derivatives would involve calculating a variety of molecular descriptors that quantify their structural, physicochemical, and quantum chemical properties. nih.govtubitak.gov.tr These descriptors can then be used to build a regression model to predict reactivity.

Key molecular descriptors relevant to carbamate reactivity include:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, ionization potential, electron affinity, chemical potential (μ), hardness (η), and electrophilicity (ω). nih.govnih.gov For instance, a relationship between the rate constant of alkaline hydrolysis and the LUMO energy has been demonstrated for a series of carbamates. nih.gov

Steric Descriptors: These quantify the size and shape of the molecule, such as van der Waals volume and surface area.

Topological Descriptors: These are numerical representations of molecular connectivity and branching.

Quantum Chemical Descriptors: Charges on specific atoms, such as the Hirshfeld charge on the carbonyl carbon (qC), can be calculated using methods like Density Functional Theory (DFT) and directly related to susceptibility to nucleophilic attack. nih.gov

A hypothetical QSRR model for the hydrolysis rate of this compound derivatives might take the form of a multiple linear regression equation:

log(k_hydrolysis) = c₀ + c₁(LUMO) + c₂(qC) + c₃*(VdWVol)

The following table shows examples of descriptors that could be used in a QSRR study for carbamate transformations.

| Descriptor Type | Specific Descriptor | Relevance to Carbamate Reactivity |

|---|---|---|

| Quantum Chemical | LUMO Energy | Relates to the ability to accept electrons; lower LUMO energy suggests higher reactivity towards nucleophiles. nih.gov |

| Quantum Chemical | Hirshfeld Charge on Carbonyl C (qC) | Indicates the electrophilicity of the carbonyl carbon; a more positive charge implies greater susceptibility to nucleophilic attack. nih.gov |

| Quantum Chemical | Electrophilicity Index (ω) | A global measure of a molecule's ability to act as an electrophile. nih.gov |

| Physicochemical | LogP | Describes lipophilicity, which can influence how the molecule interacts with its environment (e.g., solvent, enzyme active site). |

| Steric | Van der Waals Volume | Quantifies molecular size, which can correlate with steric hindrance effects. |

Q & A

Q. Methodological Considerations :

- Catalyst choice : Pd(PPh₃)₄ improves coupling efficiency for aromatic substrates.

- Solvent optimization : Tetrahydrofuran (THF) or dichloromethane (DCM) enhances solubility of intermediates.

- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .

What analytical techniques are critical for confirming the structure and purity of this compound?

Basic Research Question

Rigorous characterization requires:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent placement. For example, methoxy protons resonate at δ ~3.8 ppm, while aromatic protons appear between δ 6.8–7.4 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., observed [M+H]⁺ at m/z 518.2 in one derivative) .

- X-ray crystallography : Resolves stereochemistry and intermolecular interactions, such as hydrogen bonds (e.g., N–H⋯N interactions in related carbamates) .

Q. Best Practices :

- Combine multiple techniques to address ambiguities (e.g., overlapping NMR signals).

- Use melting point analysis (e.g., 48–50°C for some derivatives) as a preliminary purity indicator .

How do electronic and steric effects of substituents influence the reactivity of this compound in nucleophilic reactions?

Advanced Research Question

The 4-methoxy group exerts both electronic and steric effects:

- Electronic effects : The methoxy group’s electron-donating nature activates the phenyl ring toward electrophilic substitution but deactivates the carbamate carbonyl toward nucleophilic attack .

- Steric hindrance : Bulky substituents on the phenyl ring reduce reaction rates in SN2 mechanisms, as observed in comparative studies with bromo- and chlorophenyl analogs .

Q. Experimental Validation :

- Kinetic studies using substituents with varying Hammett constants (σ) reveal linear free-energy relationships for hydrolysis rates .

- Computational modeling (DFT) predicts charge distribution at reaction sites, guiding solvent and catalyst selection .

What structure-activity relationships (SAR) have been identified for this compound derivatives in biological systems?

Advanced Research Question

Key SAR findings include:

- Methoxy positioning : Para-substitution enhances antimicrobial activity compared to ortho/meta analogs, likely due to improved membrane penetration .

- Carbamate modifications : Methylation of the carbamate nitrogen reduces cytotoxicity but maintains enzyme inhibition (e.g., acetylcholinesterase inhibition in Alzheimer’s research) .

Q. Methodological Approaches :

- In vitro assays : Test derivatives against bacterial strains (e.g., E. coli, S. aureus) to correlate substituent effects with MIC values .

- Molecular docking : Simulate interactions with target enzymes (e.g., BChE) to identify binding motifs .

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Advanced Research Question

Discrepancies in bioactivity data often arise from:

Q. Resolution Strategies :

- Standardized protocols : Adopt OECD guidelines for cytotoxicity assays.

- Meta-analysis : Compare data across studies using tools like Forest plots to identify outliers .

What comparative methodologies are recommended for evaluating the stability of this compound under varying pH and temperature conditions?

Advanced Research Question

Stability studies should include:

- Forced degradation : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 40–60°C, monitoring decomposition via HPLC .

- Accelerated stability testing : Use Arrhenius plots to extrapolate shelf life under standard storage conditions .

Q. Key Findings :

- Carbamate bonds are prone to hydrolysis at pH >10, generating 4-methoxyaniline and benzyl alcohol .

- Solid-state stability exceeds solution-phase, with degradation <5% after 6 months at 25°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.